ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Description
Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N7O3S and its molecular weight is 439.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing an imidazole moiety, like this one, have been known to exhibit a broad range of biological properties and can interact with multiple targets .
Mode of Action
It’s known that imidazole derivatives can bind with high affinity to multiple receptors , which could potentially influence the activity of those targets.
Biochemical Pathways
Imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S/c1-2-30-19(29)13-3-4-14-17(13)24-20(31-14)25-18(28)12-8-27(9-12)16-7-15(22-10-23-16)26-6-5-21-11-26/h5-7,10-13H,2-4,8-9H2,1H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQJNIUFBUTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.